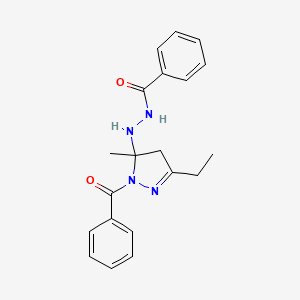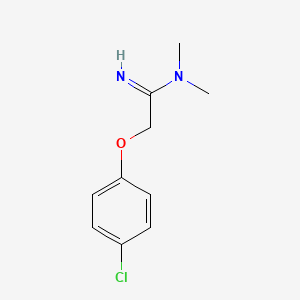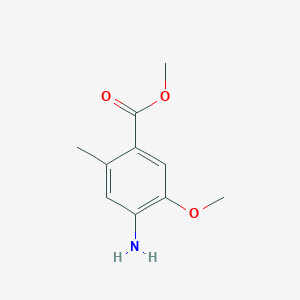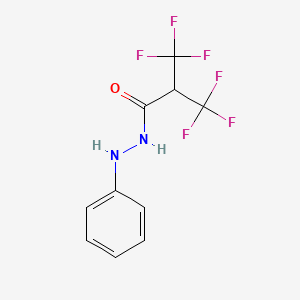
N'-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide typically involves the reaction of 2-benzoyl-5-ethyl-3-methyl-4H-pyrazole with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and suitable for large-scale production.
化学反应分析
Types of Reactions
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the reduction of carbonyl groups to alcohols.
Substitution: The major products are substituted derivatives, where the original functional group is replaced by the nucleophile.
科学研究应用
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and leading to its observed biological activities.
相似化合物的比较
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide can be compared with other similar compounds, such as:
2-benzoyl-5-ethyl-3-methyl-4H-pyrazole: The parent compound, which lacks the benzohydrazide moiety.
Benzohydrazide derivatives: Compounds that contain the benzohydrazide functional group but differ in their pyrazole or other heterocyclic components.
Uniqueness
The uniqueness of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide lies in its combined structural features, which confer distinct biological activities and potential applications. The presence of both the pyrazole and benzohydrazide moieties allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic development.
属性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
N'-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C20H22N4O2/c1-3-17-14-20(2,23-21-18(25)15-10-6-4-7-11-15)24(22-17)19(26)16-12-8-5-9-13-16/h4-13,23H,3,14H2,1-2H3,(H,21,25) |
InChI 键 |
PXJFKGXQQOFJSH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(C1)(C)NNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B12467387.png)
![3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one](/img/structure/B12467389.png)


![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)


![2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)
